4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrimidines. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chloro substituent at the 4-position and a morpholine ring attached at the 2-position.
Preparation Methods
The synthesis of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, which serves as the key intermediate.
Reaction with Morpholine: The intermediate is then reacted with morpholine under specific conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its ability to interact with specific enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can be compared with other similar compounds, such as:
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: This compound lacks the morpholine ring and has different chemical properties and biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a similar core structure but differ in the substituents and their biological activities.
The uniqueness of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-6H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLIAHEHBRTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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